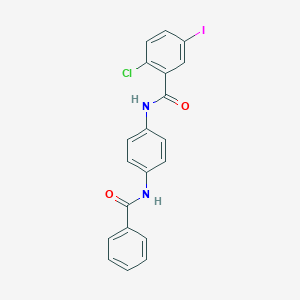
N-(4-benzamidophenyl)-2-chloro-5-iodobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-benzamidophenyl)-2-chloro-5-iodobenzamide is a chemical compound with the molecular formula C20H14ClIN2O2 and a molecular weight of 476.7 g/mol This compound is known for its unique structure, which includes a benzoylamino group, a phenyl ring, and halogen substituents (chlorine and iodine) on the benzamide moiety
Métodos De Preparación
The synthesis of N-(4-benzamidophenyl)-2-chloro-5-iodobenzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts to facilitate the halogenation steps . Industrial production methods may optimize these steps to enhance yield and purity while minimizing environmental impact.
Análisis De Reacciones Químicas
N-(4-benzamidophenyl)-2-chloro-5-iodobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Oxidation and Reduction: The compound can undergo oxidation to form quinazolinone derivatives or reduction to modify the benzoylamino group.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Aplicaciones Científicas De Investigación
N-(4-benzamidophenyl)-2-chloro-5-iodobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Medicine: Research has shown potential anticancer activity, making it a candidate for developing new therapeutic agents.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(4-benzamidophenyl)-2-chloro-5-iodobenzamide involves its interaction with specific molecular targets. In anticancer research, it has been found to inhibit certain enzymes involved in cell proliferation, leading to apoptosis (programmed cell death) in cancer cells. The compound’s halogen substituents enhance its binding affinity to these targets, making it a potent inhibitor .
Comparación Con Compuestos Similares
N-(4-benzamidophenyl)-2-chloro-5-iodobenzamide can be compared with other benzamide derivatives, such as:
N-[4-(benzoylamino)phenyl]-2-methoxybenzamide: This compound has a methoxy group instead of halogens, which affects its reactivity and biological activity.
2-Benzoylamino-N-[4-(4,6-dimethylpyrimidin-2-ylsulfamoyl)phenyl]benzamide: This derivative has a pyrimidinylsulfamoyl group, providing different pharmacological properties.
Propiedades
Fórmula molecular |
C20H14ClIN2O2 |
|---|---|
Peso molecular |
476.7 g/mol |
Nombre IUPAC |
N-(4-benzamidophenyl)-2-chloro-5-iodobenzamide |
InChI |
InChI=1S/C20H14ClIN2O2/c21-18-11-6-14(22)12-17(18)20(26)24-16-9-7-15(8-10-16)23-19(25)13-4-2-1-3-5-13/h1-12H,(H,23,25)(H,24,26) |
Clave InChI |
AJHPEGIGFWIOIP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)I)Cl |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]sulfanyl}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B240266.png)
![4-[4-(4-Fluorophenyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B240268.png)


![N-[(4-allyl-5-{[2-(4-methyl-3-nitroanilino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B240283.png)
![3-{[2-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)phenyl]sulfanyl}-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B240291.png)
![Ethyl 2-[({[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B240297.png)
![2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B240298.png)

![3-(2-Anilino-1,3-thiazol-4-yl)-3-methyl-8-[(pentyloxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B240314.png)
![3-(2-Amino-1,3-thiazol-4-yl)-3-methyl-8-[(pentyloxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B240316.png)
![N-{(4-bromophenyl)[(3-methoxybenzoyl)amino]methyl}-3-methoxybenzamide](/img/structure/B240327.png)

![2-(4-bromo-2,6-dimethylphenoxy)-N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B240331.png)
